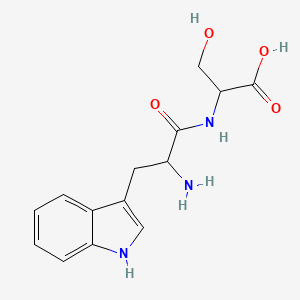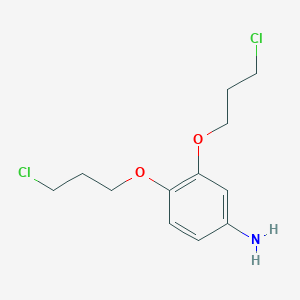
3,4-Bis(3-chloropropoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(3-chloropropoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two 3-chloropropoxy groups attached to the 3 and 4 positions of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-chloropropoxy)aniline typically involves the nucleophilic substitution reaction of 3,4-dihydroxyaniline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
3,4-Bis(3-chloropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms in the 3-chloropropoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Bis(3-chloropropoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用機序
The mechanism of action of 3,4-Bis(3-chloropropoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4′-(3-chloropropoxy)acetanilide: Similar structure but with an acetanilide group.
3-chloro-4-(3-fluorobenzyloxy)aniline: Contains a fluorobenzyloxy group instead of chloropropoxy.
Diglycidyl aniline: Aniline derivative with glycidyl groups.
Uniqueness
3,4-Bis(3-chloropropoxy)aniline is unique due to the presence of two 3-chloropropoxy groups, which can impart distinct chemical and biological properties compared to other aniline derivatives.
特性
分子式 |
C12H17Cl2NO2 |
|---|---|
分子量 |
278.17 g/mol |
IUPAC名 |
3,4-bis(3-chloropropoxy)aniline |
InChI |
InChI=1S/C12H17Cl2NO2/c13-5-1-7-16-11-4-3-10(15)9-12(11)17-8-2-6-14/h3-4,9H,1-2,5-8,15H2 |
InChIキー |
AMMKPIHVZLXCSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)OCCCCl)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


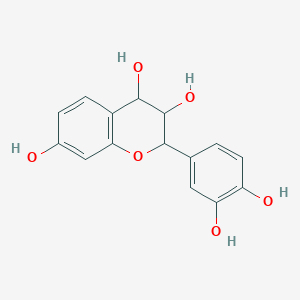
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)

![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
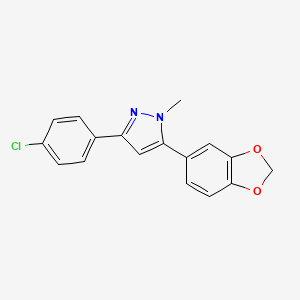
![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
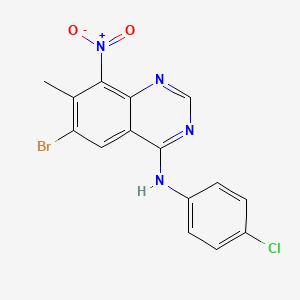
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)

